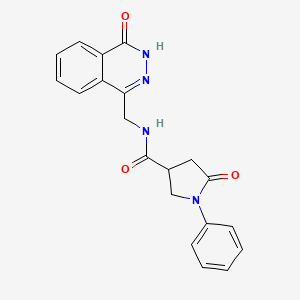

![molecular formula C24H20N4O4 B3009200 1-苄基-3-(4-硝基苯基)-5-苯基四氢吡咯并[3,4-c]吡唑-4,6(2H,5H)-二酮 CAS No. 1005062-10-1](/img/structure/B3009200.png)

1-苄基-3-(4-硝基苯基)-5-苯基四氢吡咯并[3,4-c]吡唑-4,6(2H,5H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the class of organic compounds known as phenylpyrazoles . It is a heterocyclic compound containing a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of similar compounds has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . An efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .科学研究应用

Fluorescence Properties and Sensing

This compound can be synthesized to exhibit fluorescence properties, which can be utilized in the development of fluorescent probes . These probes can be particularly useful for detecting metal ions, such as silver (Ag+), with high selectivity and sensitivity . The fluorescence can vary from orange-red to cyan in different solvents, indicating potential applications in sensing technologies.

Pharmaceutical Applications

Derivatives of pyrazole, which is structurally related to the compound , have been used in various pharmaceutical applications. They exhibit a range of biological activities, including antibacterial, anticancer, anticonvulsant, antidepressant, and anti-inflammatory effects . This suggests that the compound could be explored for similar therapeutic uses.

Organic Nonlinear Optical Materials

Pyrazoline compounds, which share a similar core structure with the compound, have been reported to possess good thermal stability and washing resistance. They can be used as photoluminescent materials, organic nonlinear optical materials, and photorefractive materials . This opens up research avenues in the field of optoelectronics and photonics.

Anticancer Activity

The compound’s framework is conducive to modifications that can lead to potent anticancer activities. In vitro screenings of similar compounds have shown effectiveness against various cancer cell lines, suggesting that further research could lead to the development of new anticancer drugs .

Catalysis

The compound can act as a catalyst in chemical reactions. For instance, it can be involved in the synthesis of other complex molecules, potentially improving the efficiency and selectivity of these synthetic processes .

Textile Industry

Compounds with a pyrazoline base are used as fluorescent whitening agents in the textile industry . Given the structural similarity, the compound could be investigated for its potential use in enhancing the brightness and whiteness of fabrics.

High-Tech Applications

Recent developments have seen pyrazoline derivatives being used in high-tech fields as laser dyes and fluorescent probes . The compound could be part of this innovative branch, contributing to advancements in laser technology and imaging techniques.

Antimicrobial and Antiviral Research

Indole derivatives, which are structurally related to the compound, have shown a wide range of biological activities, including antimicrobial and antiviral properties . This suggests that the compound could be synthesized and tested for similar activities, contributing to the fight against infectious diseases.

作用机制

Target of Action

The primary targets of this compound are yet to be identified. Compounds with similar structures have been known to interact with a variety of targets, including enzymes, receptors, and ion channels .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, including binding to active sites, allosteric modulation, or covalent modification .

Biochemical Pathways

The compound’s interaction with its targets can lead to changes in various biochemical pathways. These changes can result in a variety of downstream effects, including alterations in cellular signaling, gene expression, and metabolic processes .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are crucial in determining its bioavailabilityThey may be metabolized by liver enzymes and excreted through the kidneys .

Result of Action

The molecular and cellular effects of the compound’s action can vary widely depending on the specific targets and pathways involved. These effects can include changes in cell growth, differentiation, and survival, as well as alterations in immune response and inflammation .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. These factors can include pH, temperature, and the presence of other molecules. For example, the compound’s activity may be enhanced or inhibited by the presence of certain ions or cofactors .

属性

IUPAC Name |

1-benzyl-3-(4-nitrophenyl)-5-phenyl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O4/c29-23-20-21(17-11-13-19(14-12-17)28(31)32)25-26(15-16-7-3-1-4-8-16)22(20)24(30)27(23)18-9-5-2-6-10-18/h1-14,20-22,25H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQUOUFFAFFJOTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3C(C(N2)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C3=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-3-(4-nitrophenyl)-5-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3009117.png)

![2-[(5-methoxy-1H-indol-3-yl)methylene]malononitrile](/img/structure/B3009119.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B3009121.png)

![ethyl 4-(2-(3-oxo-6-(m-tolylcarbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)benzoate](/img/structure/B3009128.png)

![(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid](/img/structure/B3009131.png)

![tert-butyl [7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B3009133.png)

![3-(Benzenesulfonyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B3009137.png)